molecular formula C16H15N3O B5543555 3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile

3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile

Cat. No. B5543555
M. Wt: 265.31 g/mol
InChI Key: QUMKJWORKPMMHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile and its analogues often involves multicomponent reactions, providing high yields and showcasing the versatility of tetrahydroquinoline derivatives in organic synthesis. For example, Gholap et al. (2007) described a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles synthesized from arylidenemalononitrile and 3-amino-2-cyclohexen-1-one, highlighting the efficacy of such synthetic routes (Gholap et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds, as determined by techniques such as X-ray crystallography, reveals detailed insights into their stereochemistry and conformational dynamics. Kant et al. (2014) synthesized a similar molecule, characterized it using various analytical techniques, and determined its crystal structure, thereby providing a foundational understanding of the molecule's three-dimensional arrangement (Kant et al., 2014).

Scientific Research Applications

Mercury Sensing

A study demonstrated that a similar compound, 3-phenyl-2-amino isoquinoline, acts as a mercury sensor. This molecule is simple to synthesize and requires a base/buffer to bind in a 1:1 stoichiometry with mercury ions. It acts as a sacrificial base to pick up a proton liberated during binding, highlighting its potential use in environmental monitoring and mercury detection (Wan et al., 2009).

Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines

Research into the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines involves the reaction of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile with primary amines. This process, depending on the conditions, leads to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines, indicating the compound's versatility in synthesizing novel heterocyclic structures (Kisel et al., 2000).

Anti-Cancer Agents

A series of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles were synthesized from polyhalo isophthalonitriles, demonstrating significant anticancer activities in vitro against various human cell lines. This research suggests the potential of 3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile derivatives as effective anti-cancer agents (Yan et al., 2013).

Domino Nucleophilic Addition/Intramolecular Cyclisation

An efficient protocol for the construction of substituted 1-aminoisoquinolines was achieved via a domino nucleophilic addition with subsequent intramolecular cyclisation. This method provides a variety of substituted 1-aminoisoquinolines with good functional group tolerance, demonstrating the compound's utility in synthesizing complex molecular structures, including antitumor agents (Adusumalli et al., 2021).

Synthesis of Pyrimido[4,5-b]-quinoline Derivatives

The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards various reagents was studied, leading to the synthesis of a range of derivatives. This work not only expands the chemical diversity obtainable from aminoisoquinoline derivatives but also hints at potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Mechanism of Action

The mechanism of action of a compound like “3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile” would depend on its specific biological target. Isoquinoline derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with “3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile” would depend on its potential applications. Given the diverse biological activities of isoquinoline derivatives, it could be a promising area for further study .

properties

IUPAC Name

3-amino-1-oxo-2-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-14-12-8-4-5-9-13(12)16(20)19(15(14)18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMKJWORKPMMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N(C2=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

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